REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=O.[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1.[OH-].[K+].C(N)CN.[O-][Si]([O-])=O.[Mg+2]>>[O:1]([CH2:5][CH2:4][NH2:3])[C:2]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
596 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
solvent
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round bottom flask equipped with a thermocouple
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, nitrogen inlet/outlet, a condenser and a stir bar
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
Once the phenol was consumed
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Celite
|
Type
|
WASH
|
Details
|
The reactor and the filter cake were washed with ExxonMobil™ Aromatic 100 solvent (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |